N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

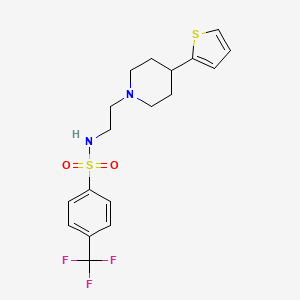

N-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a piperidine core substituted with a thiophen-2-yl group and an ethyl linker to a 4-(trifluoromethyl)benzenesulfonamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety may contribute to hydrogen bonding interactions, a common feature in enzyme inhibitors or receptor ligands .

Properties

IUPAC Name |

N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N2O2S2/c19-18(20,21)15-3-5-16(6-4-15)27(24,25)22-9-12-23-10-7-14(8-11-23)17-2-1-13-26-17/h1-6,13-14,22H,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGZQUINEYNNQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research has indicated that thiophene derivatives exhibit promising antiviral properties. A study identified a compound with a thiophene scaffold that demonstrated antiviral activity in the micromolar range. This suggests that derivatives like N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide could be explored further for their potential in treating viral infections, particularly given the structural similarities with known active compounds .

Histone Acetyltransferase Inhibition

The compound's structure suggests potential as an inhibitor of histone acetyltransferases (HATs), which play crucial roles in gene regulation. Inhibitors targeting HATs can influence gene expression and are of interest in cancer research. The structure-activity relationship studies have shown that modifications to the piperidine and thiophene moieties can enhance inhibitory potency, making this compound a candidate for further development .

Pharmacological Applications

Pain Management

The piperidine core is often associated with analgesic properties. Compounds similar to this compound have been studied for their effects on pain pathways, potentially offering new avenues for pain management therapies. The interaction of such compounds with opioid receptors or other pain-related pathways warrants further investigation.

Neuropharmacology

Given its structural features, this compound may interact with neurotransmitter systems, particularly those involving serotonin or dopamine pathways. Studies on related piperidine derivatives have shown promise in modulating these systems, which could lead to applications in treating mood disorders or neurodegenerative diseases.

Material Science Applications

Polymer Chemistry

The sulfonamide group in this compound can be utilized in the synthesis of novel polymers with specific functionalities. Such polymers may exhibit enhanced thermal stability or electrical conductivity, making them suitable for applications in electronics or as advanced materials in various industries.

Table 1: Biological Activities of Thiophene Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Thiophene A | Antiviral | 5 | |

| Thiophene B | HAT Inhibitor | 3 | |

| Thiophene C | Analgesic | 10 |

Case Study: Antiviral Screening

A recent study screened various thiophene derivatives against viral strains, identifying several candidates with significant activity. This compound was among those showing promise, leading to further optimization efforts to enhance efficacy and reduce toxicity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Piperidine vs.

Trifluoromethyl Positioning : The target compound and 1g () both feature a 4-(trifluoromethyl)benzenesulfonamide group, but 1g’s pyridine core may reduce lipophilicity compared to the piperidine-thiophene system .

Sulfonamide Variations : Compound 77 () uses a biphenyl-sulfonamide with a CF₃ group at the 4′ position, demonstrating how extended aromatic systems affect steric bulk and π-π interactions .

Q & A

Basic: What are the optimal synthetic routes for N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine-thiophene core, followed by sulfonamide coupling. Key steps include:

- Step 1: Preparation of the piperidine-thiophene intermediate via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling for thiophene attachment) .

- Step 2: Sulfonamide formation by reacting 4-(trifluoromethyl)benzenesulfonyl chloride with the ethylamine-linked piperidine-thiophene intermediate.

- Optimization: Control reaction temperature (0–5°C for exothermic steps), use anhydrous solvents (e.g., DCM or THF), and employ catalysts like triethylamine to neutralize HCl byproducts .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Identify protons on the piperidine ring (δ 1.5–2.5 ppm), thiophene (δ 6.8–7.2 ppm), and sulfonamide NH (δ ~5.5 ppm, broad) .

- 13C NMR: Confirm trifluoromethyl (CF3) carbon resonance at ~125 ppm (quartet due to J coupling with fluorine) .

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity; retention time should match reference standards .

- Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular weight (expected [M+H]+ ~475 g/mol) .

Advanced: How can researchers elucidate the mechanism of action of this compound against biological targets?

Methodological Answer:

- In Vitro Assays: Screen against enzyme panels (e.g., kinases, proteases) to identify inhibitory activity. Use fluorescence polarization or SPR to measure binding affinities (KD values) .

- Molecular Docking: Employ software like AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and active sites (e.g., ATP-binding pockets in kinases). Validate with mutagenesis studies .

- Cellular Pathways: Perform RNA-seq or proteomics on treated cell lines to identify downstream effects (e.g., apoptosis markers like caspase-3) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies to enhance potency?

Methodological Answer:

- Substituent Variation:

- Modify the thiophene ring (e.g., 3-thiophene vs. 2-thiophene) to alter steric/electronic effects .

- Replace trifluoromethyl with other electron-withdrawing groups (e.g., nitro, cyano) to modulate binding .

- Piperidine Optimization: Introduce methyl or benzyl groups to the piperidine nitrogen to enhance lipophilicity and blood-brain barrier penetration .

- Biological Testing: Use IC50 assays in dose-response curves (0.1–100 µM) to compare derivatives. Prioritize compounds with >10-fold selectivity over off-targets .

Advanced: How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

- Control Variables:

- Verify purity (HPLC/MS) to rule out impurities as confounding factors .

- Standardize assay conditions (e.g., pH, serum concentration in cell media) .

- Reproducibility: Cross-validate in multiple cell lines (e.g., HEK293 vs. HeLa) and orthogonal assays (e.g., Western blot alongside ELISA) .

- Data Analysis: Apply statistical rigor (e.g., ANOVA with post-hoc tests) and report error margins (SEM/SD) to distinguish biological variability from experimental noise .

Advanced: What computational modeling approaches are effective for predicting interactions with novel targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Use GROMACS or AMBER to simulate ligand-protein complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) to assess stability .

- Quantum Mechanics (QM): Calculate partial charges of the trifluoromethyl group at the DFT/B3LYP level to refine electrostatic potential maps .

- Pharmacophore Modeling: Generate 3D pharmacophores (e.g., hydrogen-bond acceptors at sulfonamide) to screen virtual libraries for analogs .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Short-Term Stability: Store lyophilized powder at -20°C in amber vials to prevent photodegradation. Confirm stability via HPLC after 1 month .

- Long-Term Stability: Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor hydrolysis of the sulfonamide bond (pH 7.4 PBS buffer) .

- Solution Stability: Use DMSO stock solutions (<10 mM) and avoid freeze-thaw cycles (>3 cycles) to prevent precipitation .

Advanced: How can researchers validate the selectivity of this compound for its intended target?

Methodological Answer:

- Off-Target Screening: Utilize panels like Eurofins’ SafetyScreen44 to assess activity against GPCRs, ion channels, and transporters .

- CRISPR Knockout: Generate target gene-KO cell lines and compare compound efficacy (e.g., IC50 shifts >100-fold indicate selectivity) .

- CETSA (Cellular Thermal Shift Assay): Measure thermal stabilization of the target protein in lysates to confirm direct engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.